molecular formula C19H18ClN3O2 B6269556 N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride CAS No. 2418596-93-5

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride

Cat. No. B6269556
CAS RN: 2418596-93-5
M. Wt: 355.8
InChI Key:
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Description

The compound “N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride” is a complex organic molecule. It contains an indene moiety, which is a polycyclic hydrocarbon. It also has an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. The presence of an amide group (-CONH2) and an amino group (-NH2) can also be inferred from the name .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each requiring specific reagents and conditions. Without specific literature or experimental data, it’s challenging to propose a detailed synthesis pathway .


Chemical Reactions Analysis

The reactivity of the compound would depend on the functional groups present in it. The amide and amino groups are likely to be involved in various chemical reactions. For example, the amide group can undergo hydrolysis, and the amino group can act as a base or a nucleophile .

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems, which is often determined through biological studies. Without specific information or research on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with any chemical compound to minimize risks .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. It could also involve investigating its biological activity, which could lead to the development of new drugs or therapies .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride involves the reaction of 2-phenyl-2-oxazoline with (1R,2R)-1-aminoindane to form N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-phenyl-1,2-oxazole-4-carboxamide, which is then reacted with hydrochloric acid to form the final product.", "Starting Materials": [ "2-phenyl-2-oxazoline", "(1R,2R)-1-aminoindane", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-phenyl-2-oxazoline with (1R,2R)-1-aminoindane in the presence of a suitable solvent and a catalyst to form N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-phenyl-1,2-oxazole-4-carboxamide.", "Step 2: Dissolve N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-phenyl-1,2-oxazole-4-carboxamide in hydrochloric acid and stir at room temperature for a suitable period of time to form N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride." ] }

CAS RN

2418596-93-5

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8

Purity

85

Origin of Product

United States

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